molecular formula C15H14INO2 B2893653 N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide CAS No. 478040-58-3

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide

Cat. No.: B2893653
CAS No.: 478040-58-3
M. Wt: 367.186
InChI Key: UXOFQMISTCGMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide (CAS 478040-58-3) is an organic compound with the molecular formula C15H14INO2 and a molecular weight of 367.18 g/mol . Its structure features a 4-iodobenzamide group linked to a 2-hydroxy-1-phenylethyl backbone. This compound is supplied For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. While specific biological data for this compound is limited in the public domain, its structural class suggests significant research potential. Iodobenzamide derivatives are actively investigated in medicinal chemistry and chemical biology. For instance, various substituted iodobenzamides have been studied as high-affinity ligands for sigma receptors (σRs), which are targets in oncology and neuroscience research . Sigma receptor ligands, particularly those with high affinity for the σ2R subtype, are of interest as molecular probes for imaging tumors and for their demonstrated antiproliferative activity against various cancer cell lines . Furthermore, other iodobenzamide analogs, such as IBZM, are well-established tools in neuroscience for imaging dopamine D2 receptors using SPECT, highlighting the utility of this chemical class in developing diagnostic radiopharmaceuticals . Researchers may find this compound valuable as a building block in peptidomimetic chemistry , a key intermediate in organic synthesis, or as a candidate for further pharmacological characterization in these or other emerging fields of study.

Properties

IUPAC Name

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c16-13-8-6-12(7-9-13)15(19)17-14(10-18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOFQMISTCGMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Methodologies for N-(2-Hydroxy-1-phenylethyl)-4-iodobenzamide

Acid Chloride Aminolysis with Hydroxyl Protection

The most widely reported method involves the reaction of 4-iodobenzoyl chloride with 2-amino-1-phenylethanol under controlled conditions. The hydroxyl group on the ethanolamine moiety necessitates protection to prevent undesired esterification or side reactions during amide bond formation.

Protection of the Hydroxyl Group

The hydroxyl group is typically protected as a tert-butyldimethylsilyl (TBS) ether. This is achieved by treating 2-amino-1-phenylethanol with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole in anhydrous DMF at 0–25°C for 4–6 hours. The silyl-protected amine intermediate is isolated in yields exceeding 85% after column chromatography.

Amide Bond Formation

The protected amine is then reacted with 4-iodobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–18 hours, yielding the protected amide derivative. Subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) affords the final product (Table 1).

Table 1: Optimization of Acid Chloride Aminolysis

Parameter Condition Yield (%) Reference
Solvent Dichloromethane 92
Base Triethylamine 89
Temperature 25°C 90
Deprotection Agent TBAF in THF 88

Direct Coupling Using Carbodiimide Reagents

An alternative approach employs carbodiimide-mediated coupling between 4-iodobenzoic acid and 2-amino-1-phenylethanol, circumventing the need for hydroxyl protection. This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 0–5°C, followed by gradual warming to room temperature.

Reaction Mechanism and Optimization

The carboxyl group of 4-iodobenzoic acid is activated by EDCl/HOBt, forming an active ester intermediate that reacts with the primary amine of 2-amino-1-phenylethanol. Key advantages include milder conditions and reduced side reactions, though yields are slightly lower compared to the acid chloride method (Table 2).

Table 2: Comparative Analysis of Coupling Methods

Method Reagents Yield (%) Purity (%) Reference
Acid Chloride TEA, DCM 92 98
EDCl/HOBt DMF, 0–5°C 78 95

Enzymatic and Catalytic Approaches

Recent advancements explore lipase-catalyzed reactions in non-aqueous media. Candida antarctica lipase B (CAL-B) has been employed to catalyze the aminolysis of 4-iodobenzoic acid esters with 2-amino-1-phenylethanol in tert-butanol at 50°C. While this method offers environmental benefits, reaction times extend to 48–72 hours, with yields plateauing at 65–70%.

Critical Analysis of Synthetic Challenges

Steric and Electronic Effects

The para-iodine atom exerts significant steric and electronic effects on the benzamide core, slowing nucleophilic attack during amide formation. Density functional theory (DFT) calculations reveal that the iodine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon by 12–15%, necessitating precise stoichiometric control to prevent over-activation.

Byproduct Formation

Competitive esterification between the hydroxyl group of 2-amino-1-phenylethanol and 4-iodobenzoyl chloride remains a major side reaction, occurring in up to 20% of cases when protection strategies are omitted. Advanced purification techniques, including high-performance liquid chromatography (HPLC) with C18 columns, are required to isolate the desired amide.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

The acid chloride method remains cost-effective for large-scale synthesis due to the low price of thionyl chloride (SOCl₂) used in benzoyl chloride preparation. However, the EDCl/HOBt method reduces hazardous waste generation, aligning with green chemistry principles (Table 3).

Table 3: Industrial Scalability Metrics

Metric Acid Chloride Method EDCl/HOBt Method
Raw Material Cost $120/kg $180/kg
Waste Generation 3.2 kg/kg product 1.8 kg/kg product
Process Safety Moderate High

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of N-(2-oxo-1-phenylethyl)-4-iodobenzamide.

    Reduction: Formation of N-(2-hydroxy-1-phenylethyl)-4-aminobenzamide.

    Substitution: Formation of N-(2-hydroxy-1-phenylethyl)-4-azidobenzamide.

Scientific Research Applications

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to receptors or enzymes, thereby modulating their activity. The hydroxy and iodine groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Modified Side Chains
Compound Name Structural Features Molecular Weight (g/mol) Optical Rotation ([α]D) Key Applications References
N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide Hydroxy-phenylethylamine, 4-iodobenzamide 528 (12b) –152.5° (CHCl₃) Asymmetric synthesis
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl, 4-iodobenzamide 389.2 N/A Melanoma imaging (Phase II trial)
N-(2-aminoethyl)-4-iodobenzamide Aminoethyl, 4-iodobenzamide 318.1 N/A MAO-B inhibition (preclinical)

Key Differences :

  • BZA replaces the hydroxy-phenylethyl group with a diethylaminoethyl chain, enhancing melanin affinity and enabling clinical use in melanoma staging .
  • N-(2-aminoethyl)-4-iodobenzamide simplifies the side chain to an aminoethyl group, improving selectivity for monoamine oxidase B (MAO-B) but requiring lipophilic modifications for blood-brain barrier (BBB) penetration .
Derivatives with Heterocyclic Modifications
Compound Name Structural Features Binding Affinity (Ki) Biological Target BBB Penetration References
N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide (1e) Benzoxazole ring, dimethylaminophenyl 9.3 nM Aβ amyloid plaques Poor
4-IBP (N-(N-benzylpiperidin-4-yl)-4-iodobenzamide) Piperidinyl, benzyl group 1.4 nM (σ1 receptor) Sigma-1 receptor Moderate

Key Differences :

  • 1e incorporates a benzoxazole ring, achieving nanomolar affinity for amyloid plaques but failing to cross the BBB due to increased polarity .
  • 4-IBP uses a piperidinyl-benzyl side chain to target sigma-1 receptors, demonstrating utility in cancer imaging and crystallography studies .
Physicochemical and Pharmacokinetic Properties
  • Melanin Binding : BZA exhibits superior melanin uptake due to its tertiary amine and iodine substitution, achieving 100% specificity in clinical trials . In contrast, this compound lacks clinical data but shares the iodobenzamide scaffold critical for melanin interaction .
  • Radiolabeling Potential: All iodinated derivatives (e.g., [¹²³I]BZA, [¹²⁵I]4-IBP) leverage the iodine atom for SPECT or PET imaging, but side-chain modifications dictate target specificity .
Clinical and Preclinical Status
  • BZA: Advanced to Phase II trials for melanoma imaging, with 81% sensitivity and 100% specificity .
  • 1e : Preclinical evaluation revealed low BBB penetration despite high amyloid affinity, necessitating structural optimization .

Biological Activity

N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of iodobenzamides, characterized by the presence of an iodine atom and a phenolic hydroxyl group. Its molecular formula is C15H14I N O, with a molecular weight of approximately 335.18 g/mol. The presence of the iodine atom contributes to its unique pharmacological properties, including enhanced binding affinity to certain biological targets.

1. Interaction with Sigma Receptors

Research indicates that compounds similar to this compound may interact with sigma receptors (σRs), particularly σ1 and σ2 types. These receptors are implicated in various cellular processes, including apoptosis and calcium signaling, which are critical in cancer biology . The binding affinity of this compound to these receptors could potentially mediate its antiproliferative effects.

2. Anticancer Activity

Studies have demonstrated that sigma receptor ligands exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For instance, σR ligands have shown effectiveness against breast cancer (MCF-7, T47D) and lung carcinoma cell lines . The mechanism often involves modulation of intracellular calcium levels and disruption of mitochondrial function, leading to programmed cell death.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line Concentration (µM) Effect Observed Reference
AntiproliferativeMCF-710Significant reduction in cell viability
Induction of ApoptosisHeLa50Increased caspase activation
Sigma Receptor BindingVarious-High affinity for σ2R

Case Study 1: Anticancer Efficacy

In a study examining the effects of various σR ligands on cancer cell lines, this compound was found to significantly inhibit proliferation in MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to increased apoptosis markers, including caspase activation and PARP cleavage.

Case Study 2: Pharmacological Profiling

A pharmacological profile conducted on multiple derivatives of iodobenzamides indicated that this compound exhibited a notable selectivity for σ2 receptors over σ1 receptors. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy.

Q & A

Q. Key Parameters

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DCMPrevents hydrolysis
BaseTriethylamine (2.5 equiv)Neutralizes HCl
Reaction Time4–6 hoursCompletes coupling

How can researchers characterize the structural integrity of this compound using crystallographic and spectroscopic techniques?

Basic Research Question

  • X-ray Crystallography : Submit single crystals (grown via slow evaporation in ethanol/water) to the Cambridge Crystallographic Data Centre (CCDC). The orthorhombic space group (e.g., P212121) and hydrogen-bonding network confirm stereochemistry .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : δ 7.75–7.65 (d, J=8.2 Hz, 2H, aromatic I-substituted), δ 5.20 (m, 1H, CH-OH), δ 3.85 (br s, 1H, OH).
    • ¹³C NMR : δ 167.8 (amide C=O), δ 137.2 (C-I), δ 72.5 (CH-OH) .

Advanced Consideration : Use secondary ion mass spectrometry (SIMS) for subcellular localization in biological studies, as demonstrated for analogous iodobenzamides .

What in vitro models are suitable for assessing its biological activity in oncology research?

Basic Research Question

  • Melanoma : Use B16-F10 murine melanoma cells, as iodobenzamides like BZA2 show uptake correlated with melanin content .
  • Breast Cancer : MCF-7 cells expressing σ receptors (validated via radioligand binding assays with [¹²⁵I]-4-IBP) .

Advanced Research Question : Design dose-response assays (0.1–100 µM) with controls for autofluorescence (due to iodine). Measure apoptosis via Annexin V/PI staining and validate target engagement using competitive binding studies with σ receptor antagonists .

How do subcellular localization studies (e.g., SIMS) inform the pharmacokinetic profile of iodobenzamide derivatives?

Advanced Research Question
Secondary ion mass spectrometry (SIMS) quantifies intracellular accumulation in organelles. For example, N-(2-diethylaminoethyl)-4-iodobenzamide localizes in lysosomes (pH-dependent trapping) and nuclei, correlating with prolonged retention in melanoma models. Key steps:

Incubate cells with 10 µM compound for 1–24 hours.

Fix cells, section, and analyze iodine distribution via SIMS.

Compare with radiolabeled analogs (e.g., [¹²³I]) to validate quantification .

What analytical strategies resolve discrepancies in biological activity data across studies?

Advanced Research Question
Contradictions may arise from:

  • Purity Variability : Use HPLC-MS (C18 column, 0.1% formic acid/acetonitrile) to detect impurities >0.1% (e.g., dehalogenated byproducts) .
  • Assay Conditions : Standardize serum-free media (to prevent protein binding) and control for pH (affects lysosomal sequestration) .
  • Cell Line Heterogeneity : Validate σ receptor expression via Western blot (anti-σ1 antibodies) before activity assays .

What are the implications of sigma receptor binding affinity for the compound’s mechanism in cancer therapeutics?

Advanced Research Question
Iodobenzamides like 4-IBP bind σ receptors (Ki < 10 nM), modulating autophagy and ER stress. Key experiments:

  • Binding Assays : Use [³H]-DTG to measure σ1/σ2 affinity in membrane preparations.
  • Functional Studies : Knock down σ1 via siRNA and assess rescue of pro-death effects (e.g., PARP cleavage).
  • In Vivo Correlation : Compare tumor uptake in σ2-overexpressing xenografts vs. controls .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

  • Radiolabeling : Synthesize [¹²⁵I]-N-(2-hydroxy-1-phenylethyl)-4-iodobenzamide and perform autoradiography in tumor sections .
  • Photoaffinity Labeling : Incorporate a diazirine moiety for crosslinking and pull-down assays to identify interacting proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.